N-[(4-fluorophenyl)acetyl]phenylalanine
Description
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-8-6-13(7-9-14)11-16(20)19-15(17(21)22)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBNLNGFHHXASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticancer Drug Development
N-[(4-fluorophenyl)acetyl]phenylalanine plays a crucial role in the synthesis of melflufen, an anticancer drug. Melflufen is designed to target cancer cells more effectively by exploiting the amino acid transport mechanisms that are often upregulated in tumors. The incorporation of fluorinated phenylalanines enhances the drug's efficacy and reduces side effects by improving selectivity towards cancer cells .
1.2. Enzyme Inhibition
Fluorinated amino acids, including this compound, have been studied for their potential as enzyme inhibitors. The presence of fluorine alters the electronic properties of the amino acid, which can lead to increased binding affinity to specific enzymes. This characteristic is particularly valuable in the development of drugs targeting enzyme-related diseases .
Biochemical Research
2.1. Protein Stability and Functionality
The incorporation of this compound into proteins has been shown to enhance their stability and functionality. This is due to the fluorine atom's ability to influence the protein's conformation and interaction with other molecules. Studies have demonstrated that fluorinated amino acids can improve the thermal stability of proteins, making them suitable for various biotechnological applications .
2.2. Imaging Techniques
Fluorinated compounds are increasingly used in imaging techniques such as Positron Emission Tomography (PET). This compound can be labeled with radioactive isotopes, allowing researchers to visualize metabolic processes in vivo. This application is particularly relevant in cancer research, where tracking tumor metabolism can provide insights into disease progression and treatment efficacy .
Table 1: Summary of Case Studies on this compound
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs of Phenylalanine Derivatives
The following table summarizes key structural analogs, their modifications, and observed properties:
Functional Analogs with Fluorophenyl Moieties
Piperazinylacetamides (e.g., N-[2-(4-substituted piperazine-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazine)
- Structural Features : Dual piperazine cores with fluorophenyl and acetyl groups.
- Activity : Cytotoxic against NCI-60 cancer cell lines (e.g., breast, lung) via Sulforhodamine B assay. Fluorophenyl groups enhance membrane permeability and target engagement .
2-[(4-Fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
- Structural Features : Sulfanyl linker and methylphenyl group.
- Applications : Explored in agrochemical and pharmaceutical research; sulfanyl groups may modulate enzyme inhibition .
N-(2-Butenyl)-N-(3-trifluoromethylphenyl)-2-bromo-2-(4-fluorophenyl)acetamide
Key Research Findings and Trends
Fluorination Effects : The 4-fluorophenyl group consistently enhances bioactivity by improving lipid solubility and resistance to oxidative metabolism. For example, 4-FPP’s MAO inhibition is attributed to fluorine’s electronegativity stabilizing receptor interactions .
Acetylation vs. Bromination : Acetylation (e.g., N-acetylphenylalanine) improves pharmacokinetic properties, while bromination (e.g., 3-bromo analog) introduces steric bulk and reactivity for DNA-binding studies .
Cytotoxicity Trends : Piperazinylacetamides with fluorophenyl groups exhibit selective cytotoxicity, suggesting structure-activity relationships (SARs) dependent on substituent placement .
Q & A
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)acetyl]phenylalanine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling 4-fluorophenylacetic acid derivatives with phenylalanine. A common approach is to react L-phenylalanine with a fluorinated acyl chloride (e.g., 4-fluorophenylacetyl chloride) in anhydrous dichloromethane or tetrahydrofuran under alkaline conditions (e.g., triethylamine or NaOH) . For optimization, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of phenylalanine to acyl chloride) to minimize unreacted starting material. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase acetonitrile/water (0.1% TFA), UV detection at 254 nm to assess purity (>95% target peak area).
- NMR : Confirm regiochemistry via NMR (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorophenyl; acetyl methyl at δ 2.1 ppm) and NMR (carbonyl at ~170 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] (expected m/z ~316.3) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Pre-weigh reagents in sealed containers to minimize airborne particulates .
- Storage : Store desiccated at 4°C in amber vials under inert gas (argon) to prevent hydrolysis of the acetyl group .
Advanced Research Questions
Q. How can metabolic stability studies be designed for this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) at 37°C, pH 7.4, and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate half-life () using first-order kinetics .
- In Vivo Studies : Administer via IV (5 mg/kg) in rodents, collect plasma at intervals (0–24 hr), and analyze pharmacokinetic parameters (AUC, ). Compare with non-fluorinated analogs to assess fluorination’s impact on stability .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Dose Reconciliation : Adjust in vitro concentrations to match free plasma levels observed in vivo. Account for protein binding (e.g., equilibrium dialysis to measure unbound fraction) .
- Metabolite Profiling : Identify active metabolites (e.g., deacetylated or hydroxylated derivatives) via high-resolution MS. Test metabolites in target assays (e.g., kinase inhibition) .
Q. How does the 4-fluorophenyl moiety influence peptide binding affinity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) using target protein PDB structures (e.g., kinase domains). Compare binding energies of fluorinated vs. non-fluorinated analogs.
- Experimental Validation : Synthesize analogs (e.g., 4-chloro or 4-methyl substitutions) and measure IC in enzyme inhibition assays. Fluorine’s electronegativity often enhances binding via polar interactions or reduced metabolic clearance .
Q. What crystallographic techniques confirm the compound’s solid-state conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
